(+)-epi-Quercitol

Description

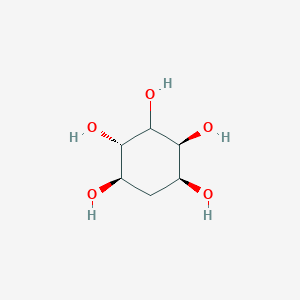

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,4S,5S)-cyclohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3+,4-,5-,6?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPKVMRTXBRHRB-QRXFDPRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](C([C@H]([C@H]1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448728 | |

| Record name | (+)-epi-Quercitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131435-06-8 | |

| Record name | (+)-epi-Quercitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Isolation of (+)-epi-Quercitol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on the natural sources and isolation of (+)-epi-Quercitol. The document details the primary method of its production through microbial biotransformation and the subsequent purification processes. It is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Natural Sources and Microbial Production

Contrary to many other cyclitols, (+)-epi-Quercitol is not widely found in plant sources. The primary and most documented method for obtaining this compound is through the microbial biotransformation of myo-inositol. A key patent, JPH1112210A, describes a method for producing (+)-epi-Quercitol by utilizing microorganisms of the Agrobacterium or Salmonella genus. This bioconversion process represents the most reliable and efficient route to obtaining this specific stereoisomer of quercitol.

The core of (+)-epi-Quercitol production lies in the cultivation of specific bacteria in a medium rich in myo-inositol. The bacteria possess the necessary enzymatic machinery to convert myo-inositol into a mixture of quercitol stereoisomers, including (+)-epi-Quercitol.

Experimental Protocol: Microbial Culture for (+)-epi-Quercitol Production

This protocol is based on the information disclosed in Japanese patent JPH1112210A.

1. Microorganism Selection:

-

Select a suitable strain from the genus Agrobacterium or Salmonella known to perform the biotransformation of myo-inositol. The patent does not specify particular strains.

2. Culture Medium Preparation:

-

Prepare a liquid culture medium containing myo-inositol as the primary carbon source.

-

The concentration of myo-inositol should be in the range of 0.1% to 10%, with a preferred concentration of 2-5%.

-

Supplement the medium with a nitrogen source. Suitable nitrogen sources include ammonium sulfate, ammonium chloride, ammonium nitrate, or urea at a concentration of approximately 0.01% to 1.0%.

-

For certain strains, the addition of organic nutrients such as yeast extract, peptone, or casamino acids (0.005% to 1.0%) may be beneficial.

-

The initial pH of the culture medium should be adjusted to a range of 7 to 9.

3. Cultivation Conditions:

-

Inoculate the prepared medium with the selected bacterial strain.

-

Incubate the culture at a temperature between 20°C and 35°C.

-

The cultivation should be carried out under aerobic conditions, which can be achieved by shaking the liquid culture or by sparging air into the fermenter.

-

The typical culture period is between 1 to 7 days, with a preferred duration of 2 to 5 days.

Table 1: Summary of Microbial Production Parameters for (+)-epi-Quercitol

| Parameter | Recommended Range/Value | Notes |

| Microorganism | Agrobacterium sp. or Salmonella sp. | Specific strains are not publicly disclosed. |

| Carbon Source | myo-Inositol | Concentration: 0.1% - 10% (w/v) |

| Nitrogen Source | Ammonium salts, Urea | Concentration: 0.01% - 1.0% (w/v) |

| Organic Nutrients | Yeast extract, Peptone, Casamino acids | Concentration: 0.005% - 1.0% (w/v) |

| pH | 7.0 - 9.0 | Optimal range for bacterial growth and enzyme activity. |

| Temperature | 20°C - 35°C | |

| Aeration | Aerobic (Shaking or Air Sparging) | Essential for microbial respiration. |

| Culture Duration | 1 - 7 days |

Diagram 1: Workflow for Microbial Production of (+)-epi-Quercitol

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of (+)-epi-Quercitol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-epi-Quercitol, a naturally occurring cyclohexanepentol, has garnered significant interest within the scientific community due to its potential therapeutic applications. As a chiral building block, it serves as a valuable precursor in the synthesis of various bioactive compounds. Despite its importance, the precise biosynthetic pathway of (+)-epi-quercitol in organisms remains largely unelucidated. This technical guide aims to provide a comprehensive overview of the current understanding, including a proposed biosynthetic pathway, relevant enzymatic data from related pathways, and detailed experimental protocols to facilitate further research in this area.

While the direct biosynthetic route to (+)-epi-quercitol is not yet fully detailed in the literature, evidence suggests its formation from the common precursor, myo-inositol, through a process of bioconversion.[1] This guide will, therefore, focus on a putative pathway commencing from myo-inositol, drawing parallels with known enzymatic reactions in cyclitol metabolism.

Proposed Biosynthesis Pathway of (+)-epi-Quercitol

The proposed pathway for the biosynthesis of (+)-epi-quercitol from myo-inositol likely involves a series of oxidation and reduction reactions, potentially catalyzed by NAD(P)+-dependent dehydrogenases and epimerases. A plausible sequence of events is outlined below and illustrated in the accompanying pathway diagram.

-

Oxidation of myo-inositol: The initial step is hypothesized to be the oxidation of a specific hydroxyl group on the myo-inositol ring to a ketone, forming an inosose intermediate. This reaction is likely catalyzed by an inositol dehydrogenase.

-

Epimerization (optional): Depending on the initial site of oxidation, an epimerase might act on the inosose intermediate to alter the stereochemistry of a hydroxyl group.

-

Reduction to (+)-epi-Quercitol: The final step would involve the stereospecific reduction of the keto group to a hydroxyl group, yielding (+)-epi-quercitol. This reduction would be catalyzed by a specific reductase or dehydrogenase.

It is important to note that this proposed pathway is based on established biochemical transformations within cyclitol biosynthesis and requires experimental validation to confirm the exact intermediates and enzymes involved in the formation of (+)-epi-quercitol.

Quantitative Data from Related Biosynthetic Pathways

As the specific enzymes for the (+)-epi-quercitol pathway are yet to be characterized, the following table summarizes quantitative data for homologous enzymes involved in the biosynthesis of other inositols and quercitols. This information can serve as a valuable reference for predicting the potential characteristics of the enzymes in the proposed pathway.

| Enzyme | Organism | Substrate | Km | Vmax | Optimal pH | Optimal Temp. (°C) | Cofactor |

| myo-Inositol-1-phosphate synthase | Saccharomyces cerevisiae | D-Glucose-6-phosphate | 1.3 mM | 0.8 µmol/min/mg | 7.0 | 37 | NAD+ |

| Inositol monophosphatase | Bos taurus | myo-Inositol-1-phosphate | 10 µM | 15 µmol/min/mg | 7.5 | 37 | Mg2+ |

| scyllo-Inositol dehydrogenase | Bacillus subtilis | scyllo-Inositol | 2.5 mM | 2.1 µmol/min/mg | 10.0 | 40 | NAD+ |

| (-)-vibo-Quercitol 1-dehydrogenase | Burkholderia terrae | 2-deoxy-scyllo-inosose | 0.8 mM | 3.4 µmol/min/mg | 7.0 | 30 | NADPH |

Note: The data presented are approximations derived from various sources and may vary depending on the specific assay conditions.

Detailed Experimental Protocols

To facilitate the investigation and validation of the proposed biosynthetic pathway, this section provides detailed methodologies for key experiments.

Enzyme Assay for Inositol Dehydrogenase Activity

Objective: To determine the activity of a putative inositol dehydrogenase involved in the conversion of myo-inositol to an inosose intermediate.

Principle: The enzymatic oxidation of myo-inositol to an inosose is coupled with the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored spectrophotometrically.

Materials:

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Temperature-controlled cuvette holder

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

myo-Inositol solution (substrate)

-

NAD+ solution (cofactor)

-

Enzyme extract or purified enzyme solution

Procedure:

-

Prepare a reaction mixture in a cuvette containing the reaction buffer, myo-inositol, and NAD+ at their final desired concentrations.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding a small volume of the enzyme solution to the cuvette.

-

Immediately start monitoring the increase in absorbance at 340 nm for a set period (e.g., 5-10 minutes).

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

Enzyme activity is calculated using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M-1cm-1).

High-Performance Liquid Chromatography (HPLC) for Quercitol Analysis

Objective: To separate and quantify myo-inositol, (+)-epi-quercitol, and other potential intermediates in a reaction mixture or biological extract.

Principle: The different cyclitols are separated based on their differential partitioning between a stationary phase and a mobile phase in an HPLC system. Detection is typically achieved using a refractive index detector (RID) or after derivatization for UV or fluorescence detection.

Materials:

-

HPLC system with a suitable column (e.g., an amino-based column)

-

Refractive Index Detector (RID)

-

Mobile phase (e.g., Acetonitrile:Water gradient)

-

Standards for myo-inositol and (+)-epi-quercitol

-

Samples for analysis (e.g., enzyme reaction aliquots, cell extracts)

Procedure:

-

Prepare a standard curve by injecting known concentrations of myo-inositol and (+)-epi-quercitol standards.

-

Prepare the samples by stopping the enzymatic reaction (e.g., by adding acid or heat) and removing any precipitated protein by centrifugation.

-

Inject a defined volume of the sample onto the HPLC column.

-

Elute the compounds using the defined mobile phase gradient.

-

Detect the compounds using the RID.

-

Identify and quantify the peaks in the sample chromatogram by comparing their retention times and peak areas to those of the standards.

Conclusion and Future Directions

The biosynthesis of (+)-epi-quercitol is a scientifically significant yet underexplored area. The proposed pathway from myo-inositol provides a foundational hypothesis for future research. The elucidation of this pathway will require the identification and characterization of the specific enzymes involved, including dehydrogenases, reductases, and potentially epimerases. The experimental protocols detailed in this guide offer a starting point for researchers to embark on this discovery process.

Future work should focus on:

-

Screening microorganisms for the ability to convert myo-inositol to (+)-epi-quercitol.

-

Isolation and purification of the enzymes responsible for this bioconversion.

-

Gene cloning and heterologous expression of the identified enzymes to confirm their function and enable large-scale production.

-

Detailed kinetic and structural studies of the purified enzymes to understand their catalytic mechanisms.

A thorough understanding of the (+)-epi-quercitol biosynthetic pathway will not only advance our fundamental knowledge of cyclitol metabolism but also pave the way for the metabolic engineering of microorganisms for the sustainable and cost-effective production of this valuable chiral synthon for the pharmaceutical industry.

References

An In-Depth Technical Guide to (+)-epi-Quercitol for Researchers and Drug Development Professionals

An authoritative overview of the physical, chemical, and biological properties of (+)-epi-Quercitol, a promising cyclitol for scientific research and therapeutic development.

Introduction

(+)-epi-Quercitol, a naturally occurring cyclitol, has garnered increasing interest within the scientific community for its potential applications in drug discovery and development. As a stereoisomer of quercitol, its unique spatial arrangement of hydroxyl groups confers distinct physical, chemical, and biological properties. This technical guide provides a comprehensive overview of (+)-epi-Quercitol, consolidating available data on its properties, synthesis, and biological activities to support researchers, scientists, and drug development professionals in their endeavors.

Chemical Identity and Physical Properties

(+)-epi-Quercitol is systematically named (1R,2S,4S,5S)-cyclohexane-1,2,3,4,5-pentol. It is crucial to distinguish it from its other stereoisomers, such as d-quercitol, which is also known as (+)-proto-quercitol and possesses a different stereochemistry, specifically (1R,2S,4S,5R)-cyclohexane-1,2,3,4,5-pentol. This differentiation is vital for the accurate interpretation of experimental data.

Table 1: Physical and Chemical Properties of (+)-epi-Quercitol

| Property | Value | Source |

| IUPAC Name | (1R,2S,4S,5S)-cyclohexane-1,2,3,4,5-pentol | PubChem[1] |

| Synonyms | D-epi-Inositol, 2-deoxy- | PubChem[1] |

| CAS Number | 131435-06-8 | PubChem[1] |

| Molecular Formula | C₆H₁₂O₅ | PubChem[1] |

| Molecular Weight | 164.16 g/mol | PubChem[1] |

| Melting Point | Data not available | |

| Specific Optical Rotation | Data not available | |

| Solubility | Soluble in water. | Inferred from polyhydroxy structure |

| XLogP3 | -2.7 | PubChem |

| Topological Polar Surface Area | 101 Ų | PubChem |

| Hydrogen Bond Donor Count | 5 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

Spectroscopic and Crystallographic Data

Detailed experimental spectroscopic data for (+)-epi-Quercitol remains limited in publicly accessible literature. However, general principles of spectroscopic analysis can be applied to its characterization.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy The ¹H and ¹³C NMR spectra of quercitol isomers are complex due to the presence of multiple hydroxyl groups and stereocenters. The chemical shifts and coupling constants are highly sensitive to the stereochemistry of the molecule. While specific spectra for (+)-epi-Quercitol are not readily available, analysis of related quercitol isomers can provide insights into the expected spectral features.

2.2. Infrared (IR) Spectroscopy and Mass Spectrometry (MS) The IR spectrum of (+)-epi-Quercitol is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the multiple hydroxyl groups. The C-H stretching vibrations would appear around 2850-3000 cm⁻¹, and the C-O stretching vibrations in the fingerprint region (1000-1200 cm⁻¹). Mass spectrometry would show a molecular ion peak corresponding to its molecular weight.

2.3. X-ray Crystallography A crystal structure for a "Cyclohexane-1,2,3,4,5-pentol" has been reported. While the absolute configuration was not determined in the initial report, the study provides detailed crystallographic data, including unit cell dimensions and bond lengths/angles, which could be valuable for computational modeling and comparison with synthesized or isolated (+)-epi-Quercitol.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and purification of (+)-epi-Quercitol are not extensively documented in readily available literature. However, general methodologies can be inferred from related publications.

3.1. Microbial Production and Purification A patented method describes the production of (+)-epi-quercitol from myo-inositol using microorganisms belonging to the genus Agrobacterium or Salmonella. The general workflow for such a process would involve:

References

An In-depth Technical Guide to the Stereoisomers of Quercitol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercitol, a naturally occurring cyclohexanepentol, is a versatile chiral building block in the synthesis of various bioactive compounds, including antidiabetic agents.[1] Its structure, similar to glucose, makes it a subject of significant interest in medicinal chemistry and drug development. Quercitol exists as multiple stereoisomers, each with unique three-dimensional arrangements of its hydroxyl groups. These subtle structural differences can lead to significant variations in their physicochemical properties and biological activities. This guide provides a comprehensive overview of the known stereoisomers of quercitol, their key differences, and the experimental methodologies used for their characterization.

The Stereoisomers of Quercitol: Structures and Nomenclature

Quercitol, systematically named 1,2,3,4,5-cyclohexanepentol, possesses multiple chiral centers, giving rise to a variety of stereoisomers. The spatial orientation of the five hydroxyl groups on the cyclohexane ring defines each unique isomer. The known stereoisomers of quercitol include:

-

d-Quercitol ((+)-Quercitol or proto-quercitol): One of the most common and well-studied isomers. Its IUPAC name is (1R,2S,4S,5R)-cyclohexane-1,2,3,4,5-pentol.[2]

-

l-Quercitol ((-)-Quercitol): The enantiomer of d-quercitol.

-

vibo-Quercitol: Exists as enantiomeric pairs, with (-)-vibo-quercitol being a known natural product.[3]

-

scyllo-Quercitol (2-deoxy-myo-inositol): A stereoisomer of vibo-quercitol.[3]

-

gala-Quercitol

-

epi-Quercitol

-

muco-Quercitol

-

neo-Quercitol

The synthesis of various racemic quercitols, including gala-, epi-, muco-, and neo-quercitol, has been achieved starting from cyclohexa-1,4-diene.[4]

Physicochemical Differences Among Quercitol Stereoisomers

The distinct spatial arrangement of hydroxyl groups in each quercitol stereoisomer directly influences their physical and chemical properties. These differences are critical for their separation, identification, and potential applications.

| Property | d-Quercitol | Other Isomers | Reference |

| Molecular Formula | C₆H₁₂O₅ | C₆H₁₂O₅ | |

| Molecular Weight | 164.16 g/mol | 164.16 g/mol | |

| Melting Point | 234-235 °C | Varies between isomers | |

| Optical Rotation | [α]D²⁰ +24° to +26° | Varies (e.g., enantiomers have equal but opposite rotation) | |

| Solubility | Soluble in water; slightly soluble in hot alcohol; practically insoluble in ether. | Expected to have similar solubility profiles with minor variations. |

Biological Activity and Stereochemical Differentiation

The stereochemistry of quercitol isomers plays a crucial role in their biological activity. The specific orientation of hydroxyl groups determines how each isomer interacts with biological targets such as enzymes and receptors. While research is ongoing to fully elucidate the specific activities of all isomers, it is well-established in pharmacology that stereoisomers of a compound can exhibit significantly different, and sometimes even opposing, biological effects.

For instance, the biological activity of many chiral drugs is often attributed to only one of the enantiomers, while the other may be inactive or contribute to undesirable side effects. This principle underscores the importance of separating and characterizing individual quercitol stereoisomers for any potential therapeutic application.

One area of significant interest is the development of antidiabetic agents from quercitol, leveraging its glucose-like structure. The inhibitory activity of a series of synthesized quercitols and their derivatives against α-glycosidase has been demonstrated, highlighting the potential of these compounds in managing carbohydrate metabolism.

Experimental Protocols for Separation and Characterization

The analysis and separation of quercitol stereoisomers rely on advanced analytical techniques that can differentiate molecules based on their three-dimensional structure.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation of stereoisomers. For chiral compounds like quercitols, chiral stationary phases (CSPs) are often employed to achieve separation of enantiomers. Diastereomers, having different physical properties, can often be separated on standard stationary phases.

Protocol: Chiral HPLC for Quercitol Enantiomer Separation

-

Column: A chiral column, such as one based on derivatized cellulose or amylose, is essential.

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. The exact ratio needs to be optimized for baseline separation. A starting point could be a 90:10 (v/v) mixture of hexane:isopropanol.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as quercitols lack a strong chromophore.

-

Sample Preparation: Dissolve the quercitol isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.

-

Injection Volume: 10-20 µL.

-

Analysis: Inject the sample and monitor the chromatogram for the separation of enantiomeric peaks. The retention times will be different for each enantiomer.

Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of stereoisomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the differentiation of diastereomers based on differences in chemical shifts and coupling constants.

¹H and ¹³C NMR Data for Quercitol Stereoisomers

The precise chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra are unique to each quercitol stereoisomer. The differences in the spatial orientation of the hydroxyl groups lead to distinct electronic environments for the neighboring protons and carbons, resulting in unique spectral fingerprints. For example, the coupling constants between vicinal protons on the cyclohexane ring can provide information about their dihedral angles, which is directly related to the stereochemistry of the molecule.

Biosynthesis and Enzymatic Production

The natural abundance of some quercitol isomers is low, making their extraction from natural sources challenging. Therefore, enzymatic and microbial production methods are being explored as alternative and sustainable sources. For instance, (-)-vibo-quercitol and scyllo-quercitol can be stereoselectively synthesized from 2-deoxy-scyllo-inosose using specific dehydrogenases from bacteria like Burkholderia terrae and Bacillus subtilis.

Diagram: Proposed Biosynthetic Pathway of (-)-vibo-quercitol and scyllo-quercitol

Caption: Enzymatic synthesis of (-)-vibo-quercitol and scyllo-quercitol.

Conclusion

The stereoisomers of quercitol represent a fascinating class of molecules with diverse properties and significant potential in drug discovery and development. A thorough understanding of their unique structures, physicochemical characteristics, and biological activities is paramount for harnessing their full potential. The experimental protocols outlined in this guide provide a framework for the separation and characterization of these valuable chiral building blocks. As research in this area continues, we can expect to see the development of novel therapeutics and biotechnological applications derived from the rich stereochemical diversity of quercitols.

References

- 1. Cyclohexane-1,2,3,4,5,6-hexol - Wikipedia [en.wikipedia.org]

- 2. 1,2,3,4,5-Cyclohexanepentol | C6H12O5 | CID 101715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2,3,4,5-Cyclopentanepentol - Wikipedia [en.wikipedia.org]

- 4. Stereoselective syntheses of racemic quercitols and bromoquercitols starting from cyclohexa-1,4-diene: gala-, epi-, muco-, and neo-quercitol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of (+)-epi-Quercitol in Plant Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-epi-Quercitol, a member of the cyclitol family, represents a fascinating yet underexplored area of plant biochemistry. While extensive research has elucidated the multifaceted roles of other cyclitols, such as myo-inositol, the specific functions of (+)-epi-Quercitol in plant metabolism remain largely enigmatic. This technical guide synthesizes the current understanding of cyclitols in plants to infer the putative biological roles of (+)-epi-Quercitol. Drawing from data on related compounds, this document outlines its likely involvement in stress tolerance, as an osmoprotectant, and as a potential precursor in secondary metabolic pathways. This guide also presents detailed experimental protocols for the analysis of quercitols and conceptual diagrams of relevant biochemical pathways to stimulate further research into this intriguing molecule.

Introduction: The World of Cyclitols

Cyclitols are carbocyclic polyols that are widespread throughout the plant kingdom.[1] These compounds, structurally similar to sugars, play pivotal roles in a myriad of cellular processes. The most abundant and well-studied cyclitol is myo-inositol, a precursor for numerous signaling molecules, membrane components, and storage compounds.[1][2] Cyclitols and their derivatives are recognized for their function as osmoprotectants, helping plants to survive under conditions of osmotic stress such as drought and high salinity.[3][4]

Quercitols, or cyclohexanepentols, are a specific class of cyclitols. While less ubiquitous than myo-inositol, they have been identified in various plant species. Notably, quercitol has been found to accumulate to high concentrations in the parasitic plant mistletoe (Viscum album), where it significantly contributes to the plant's osmotic potential. This suggests a crucial role in water relations and adaptation to its parasitic lifestyle.

Biosynthesis of Quercitols in Plants

The biosynthesis of cyclitols in plants is understood to originate from glucose. The primary pathway leads to the formation of myo-inositol, which then serves as a precursor for the synthesis of other cyclitols, including quercitols, through a series of enzymatic reactions such as epimerization and methylation.

Figure 1: Generalized biosynthetic pathway of cyclitols in plants.

Putative Biological Roles of (+)-epi-Quercitol

Given the established functions of related cyclitols, the biological roles of (+)-epi-Quercitol in plant metabolism can be inferred to encompass the following:

Osmotic Regulation and Stress Tolerance

The primary and most evidenced role for quercitols in plants is as compatible solutes or osmoprotectants. Under abiotic stress conditions such as high salinity and drought, plants accumulate these low-molecular-weight, highly soluble, and non-toxic compounds in the cytoplasm to maintain cellular turgor and protect cellular structures and enzymatic activities. The accumulation of quercitol in mistletoe supports this hypothesis.

Figure 2: Proposed role of (+)-epi-Quercitol in plant stress response.

Precursor for Secondary Metabolites

Cyclitols can serve as precursors for the biosynthesis of a wide array of other plant metabolites. While direct evidence for (+)-epi-Quercitol is lacking, the general role of cyclitols in feeding into various metabolic pathways suggests this as a plausible function.

Quantitative Data on Quercitols in Plants

Quantitative data for (+)-epi-Quercitol is scarce in the literature. However, studies on related cyclitols provide a framework for the expected concentrations and their variations under different conditions.

| Plant Species | Tissue | Cyclitol | Concentration (mg/g DW) | Stress Condition | Reference |

| Viscum album | Leaves | Quercitol | Varies with host | Parasitism | |

| Various | - | myo-Inositol | Widely distributed | - |

Table 1: Reported Occurrences of Quercitols and Related Compounds in Plants. (Note: Specific quantitative data for (+)-epi-Quercitol is limited and requires further investigation).

Experimental Protocols for the Analysis of (+)-epi-Quercitol

The analysis of quercitols in plant tissues requires robust extraction and analytical techniques. High-Performance Liquid Chromatography (HPLC) is a commonly employed method for the separation and quantification of these compounds.

Extraction of Quercitols from Plant Material

-

Sample Preparation: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the tissue to a constant dry weight.

-

Homogenization: Grind the dried tissue to a fine powder.

-

Extraction: Extract the powdered tissue with a polar solvent, such as 80% ethanol or a methanol:water mixture, at a ratio of 1:10 (w/v). Sonicate or vortex the mixture for 30 minutes at room temperature.

-

Clarification: Centrifuge the extract at 10,000 x g for 15 minutes. Collect the supernatant.

-

Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

HPLC Analysis

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water (with or without a small percentage of acid, e.g., 0.1% formic acid) is commonly used.

-

Detection: As cyclitols lack a strong chromophore, detection can be achieved using a Refractive Index Detector (RID) or after derivatization with a UV-absorbing or fluorescent tag. Mass Spectrometry (MS) coupled with HPLC provides high sensitivity and specificity.

-

Quantification: Quantification is performed by comparing the peak area of the analyte in the sample to a standard curve generated from pure (+)-epi-Quercitol.

Figure 3: General experimental workflow for the analysis of (+)-epi-Quercitol.

Conclusion and Future Directions

While the specific biological role of (+)-epi-Quercitol in plant metabolism is not yet fully elucidated, the available evidence on related cyclitols strongly suggests its importance as an osmoprotectant in plant responses to environmental stress. The biosynthetic pathway likely originates from myo-inositol, a central molecule in cyclitol metabolism.

Future research should focus on:

-

Metabolomic Profiling: Comprehensive metabolomic studies of various plant species under different stress conditions to identify and quantify (+)-epi-Quercitol.

-

Enzyme Characterization: Identification and characterization of the specific enzymes involved in the biosynthesis of (+)-epi-Quercitol from myo-inositol.

-

Functional Genomics: Using genetic and molecular approaches to elucidate the precise physiological functions of (+)-epi-Quercitol in plants.

A deeper understanding of the role of (+)-epi-Quercitol and other cyclitols could have significant implications for the development of stress-tolerant crops and for the discovery of novel bioactive compounds for pharmaceutical applications.

References

- 1. Cyclitols: From Basic Understanding to Their Association with Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Healing-Promoting Properties of Selected Cyclitols—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Osmoprotectant - Wikipedia [en.wikipedia.org]

- 4. Phytohormones Regulate Accumulation of Osmolytes Under Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Quercitol Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercitols, a group of naturally occurring cyclohexanepentols or deoxyinositols, have a rich history rooted in natural product chemistry. Initially identified in oak species, these compounds have transitioned from taxonomic markers to valuable chiral building blocks in modern drug discovery. Their unique stereochemistry and glucose-like structure make them versatile starting materials for the synthesis of a wide range of bioactive molecules, particularly in the development of antidiabetic agents. This technical guide provides a comprehensive overview of the discovery and history of quercitol compounds, their physicochemical properties, detailed experimental protocols for their isolation and synthesis, and their application in the development of pharmacologically active agents.

Discovery and History

The journey of quercitol discovery began in the mid-19th century with the investigation of natural products from plant sources. The name "quercitol" is derived from Quercus, the Latin name for oak, as these trees were the first identified source of this class of compounds.

Early Isolation and Characterization:

While the exact first isolation is not definitively documented in a single seminal publication, the history of cyclitol chemistry points to the mid-1800s as the period of initial discoveries. The nomenclature and classification of these compounds evolved over time, with significant contributions from chemists like Maquenne at the turn of the 20th century, who developed a system for describing the stereochemistry of these cyclic polyols[1].

Structural Elucidation:

The determination of the precise structure of quercitol and its various stereoisomers was a gradual process that mirrored the advancements in analytical chemistry. Early methods relied on classical chemical degradation and derivatization techniques. The advent of spectroscopic methods in the 20th century, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), revolutionized the structural elucidation of natural products, including cyclitols[2][3]. These techniques allowed for the unambiguous determination of the connectivity and stereochemistry of the hydroxyl groups on the cyclohexane ring.

Physicochemical Properties of Quercitol Isomers

Quercitols exist as a number of stereoisomers, with the specific spatial arrangement of the five hydroxyl groups defining their unique properties. The most commonly studied isomers include (+)-proto-quercitol, (-)-vibo-quercitol, and scyllo-quercitol. The distinct stereochemistry of each isomer influences its physical and chemical properties, as well as its utility as a chiral precursor in synthesis.

| Property | (+)-proto-quercitol | (-)-vibo-quercitol | scyllo-quercitol |

| Molecular Formula | C₆H₁₂O₅ | C₆H₁₂O₅ | C₆H₁₂O₅ |

| Molecular Weight | 164.16 g/mol | 164.16 g/mol | 164.16 g/mol |

| Melting Point | 234-238 °C | 185-187 °C | 235-237 °C |

| Specific Optical Rotation | +24.5° (c=1, H₂O) | -53.0° (c=1, H₂O) | 0° (meso compound) |

| Solubility | Soluble in water; sparingly soluble in ethanol. | Soluble in water; sparingly soluble in ethanol. | Soluble in water; sparingly soluble in ethanol. |

| Natural Sources | Oak species, Arfeuillea arborescens | Oak species, honeydew honey, Gymnema sylvestre[4] | Bacillus subtilis (enzymatic synthesis)[4] |

Experimental Protocols

Isolation of (+)-proto-quercitol from Arfeuillea arborescens

This protocol describes a method for the isolation of (+)-proto-quercitol from the stems of Arfeuillea arborescens, a known abundant source of this compound.

Materials and Equipment:

-

Dried and powdered stems of Arfeuillea arborescens

-

Methanol

-

Diaion HP-20 resin

-

Glass chromatography column

-

Rotary evaporator

-

Crystallization dishes

-

Deionized water

Procedure:

-

Extraction: The powdered plant material is exhaustively extracted with methanol at room temperature. The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Column Chromatography: The crude extract is dissolved in a minimal amount of deionized water and loaded onto a Diaion HP-20 column.

-

Elution: The column is first washed with deionized water to remove highly polar impurities. Subsequently, the column is eluted with a stepwise gradient of methanol in water.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing (+)-proto-quercitol are identified by comparison with a standard.

-

Crystallization: The aqueous eluate containing (+)-proto-quercitol is concentrated and allowed to stand for crystallization. The resulting crystals are collected by filtration, washed with a small amount of cold water, and dried to afford pure (+)-proto-quercitol.

Structural Elucidation by NMR and MS

The structure of the isolated quercitol isomer is confirmed using modern spectroscopic techniques.

-

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The chemical shifts, coupling constants, and multiplicities of the signals corresponding to the methine protons attached to the hydroxyl-bearing carbons are characteristic of the specific stereoisomer.

-

¹³C-NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the five hydroxyl-bearing carbons are indicative of their stereochemical environment.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound, confirming the molecular formula C₆H₁₂O₅. Fragmentation patterns can provide additional structural information.

Synthesis of Bioactive Aminoquercitols from (+)-proto-quercitol

This protocol outlines a general procedure for the synthesis of N-substituted aminoquercitols, which have shown potential as α-glucosidase inhibitors, starting from naturally available (+)-proto-quercitol.

Materials and Equipment:

-

(+)-proto-quercitol

-

Appropriate reagents for conversion to an azidoepoxide intermediate (e.g., triflic anhydride, sodium azide, m-CPBA)

-

Reagents for reductive amination (e.g., H₂, Pd/C)

-

Various alkyl or acylating agents

-

Standard organic synthesis glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Protection and Epoxidation: The hydroxyl groups of (+)-proto-quercitol are selectively protected, followed by epoxidation of the double bond to introduce the desired stereochemistry.

-

Azide Introduction: The epoxide is opened with an azide source to introduce a nitrogen functionality.

-

Reduction to Amine: The azide is reduced to a primary amine, typically by catalytic hydrogenation.

-

N-functionalization: The resulting aminoquercitol is then reacted with a variety of alkylating or acylating agents to produce a library of N-substituted derivatives.

-

Purification and Characterization: Each derivative is purified by column chromatography and its structure confirmed by NMR and MS analysis.

Signaling Pathways and Drug Development Applications

While quercitol itself has not been extensively studied for its direct interaction with cellular signaling pathways, its primary importance in drug development lies in its role as a chiral building block. The various stereoisomers of quercitol serve as a "chiral pool" for the synthesis of more complex molecules with specific biological activities.

A prominent example is the synthesis of aminoquercitol derivatives that act as α-glucosidase inhibitors. α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into glucose. Inhibition of this enzyme delays carbohydrate digestion and glucose absorption, thereby lowering postprandial blood glucose levels. This mechanism is a key therapeutic strategy in the management of type 2 diabetes.

Mechanism of Action of Aminoquercitol-based α-Glucosidase Inhibitors

The aminoquercitol derivatives, due to their structural similarity to monosaccharides, can act as competitive inhibitors of α-glucosidase. They bind to the active site of the enzyme, preventing the natural substrate from binding and being hydrolyzed.

Experimental Workflow for Synthesis and Screening

The development of quercitol-based drug candidates follows a structured workflow from synthesis to biological evaluation.

References

Molecular weight and formula of (+)-epi-Quercitol.

For researchers, scientists, and professionals in drug development, understanding the fundamental properties and biological context of natural compounds is paramount. This guide provides a detailed overview of (+)-epi-Quercitol, a naturally occurring cyclitol. It covers its core physicochemical properties, available experimental data, and its place within broader biochemical research.

Core Physicochemical Properties

(+)-epi-Quercitol, a stereoisomer of quercitol, is a cyclohexanepentol. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and computational work.

| Property | Value | Citation(s) |

| Molecular Formula | C₆H₁₂O₅ | [1][2][3] |

| Molecular Weight | 164.16 g/mol | [1][2] |

| IUPAC Name | (1R,2S,4S,5S)-cyclohexane-1,2,3,4,5-pentol | |

| CAS Number | 131435-06-8 | |

| Synonyms | D-epi-Inositol, 2-deoxy- |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of (+)-epi-Quercitol are not extensively documented in widely available literature, suggesting it is more commonly isolated from natural sources or is a specialized synthetic target. However, general methodologies for the characterization of similar polyhydroxylated cycloalkanes can be applied.

General Characterization Workflow:

A typical workflow for the structural confirmation and purity assessment of a compound like (+)-epi-Quercitol would involve a combination of spectroscopic and chromatographic techniques.

Methodology Details:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the proton environment, including chemical shifts, coupling constants, and stereochemical relationships between protons on the cyclohexane ring.

-

¹³C NMR: To identify the number of unique carbon environments.

-

2D NMR (COSY, HSQC): To establish proton-proton and proton-carbon correlations, which are crucial for assigning the specific stereochemistry of the hydroxyl groups.

-

-

Mass Spectrometry (MS): Typically using electrospray ionization (ESI), this would be used to confirm the molecular weight (164.16 g/mol ) and to study fragmentation patterns for further structural elucidation.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, primarily the broad O-H stretching vibrations of the multiple hydroxyl groups and the C-O stretching frequencies.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample, often using a refractive index detector due to the lack of a strong UV chromophore.

Biological Activity and Signaling Pathways

While (+)-epi-Quercitol is available as a biochemical reagent, specific studies detailing its direct involvement in signaling pathways are scarce in the public domain. Research on the broader class of quercitols and related flavonoids like quercetin is more extensive. For instance, quercetin has been shown to modulate various signaling pathways, including PI3K/AKT and STAT3. However, it is crucial to not directly extrapolate these findings to (+)-epi-Quercitol without specific experimental validation.

The biosynthesis of related cyclitols, such as 5-deoxyinositol (d-quercitol), has been proposed to start from D-glucose and proceed through myo-inositol. A similar biosynthetic origin could be hypothesized for (+)-epi-Quercitol, though this requires experimental verification.

Hypothetical Biosynthetic Relationship:

The diagram below illustrates a simplified, hypothetical pathway showing the potential origin of cyclitols from central metabolism.

Conclusion

(+)-epi-Quercitol is a well-defined small molecule with established core chemical properties. While it is utilized in life science research, a comprehensive public body of literature detailing its specific biological activities, mechanisms of action, and associated signaling pathways is not yet available. Future research is needed to fully elucidate the biological roles and potential therapeutic applications of this and other quercitol isomers. The experimental workflows and foundational data presented in this guide provide a starting point for researchers and drug development professionals interested in exploring the potential of (+)-epi-Quercitol.

References

A Technical Guide to (+)-epi-Quercitol: Understanding Solubility, Stability, and Storage

Disclaimer: Publicly available experimental data on the specific solubility, stability, and storage conditions for (+)-epi-Quercitol is limited. This guide provides general principles based on its chemical structure as a cyclitol (a polyhydroxylated cycloalkane) and offers a framework for its handling and evaluation. The quantitative data and some specific protocols presented herein are derived from studies on Quercetin, a well-researched flavonoid, and are included for illustrative purposes to demonstrate how such information would be presented. Researchers must determine the specific properties of (+)-epi-Quercitol experimentally.

Introduction to (+)-epi-Quercitol

(+)-epi-Quercitol, a member of the quercitol family of cyclitols, is a naturally occurring sugar alcohol. Its structure, characterized by a cyclohexane ring with multiple hydroxyl groups, suggests high polarity and potential for extensive hydrogen bonding. These features are critical in determining its solubility, stability, and appropriate storage conditions. Understanding these properties is essential for its application in research and drug development.

Chemical Identifiers:

-

IUPAC Name: (1R,2S,4S,5S)-cyclohexane-1,2,3,4,5-pentol[1]

-

Molecular Weight: 164.16 g/mol

Solubility Profile

The solubility of a compound is fundamental for its formulation and delivery. For (+)-epi-Quercitol, its poly-hydroxylated structure suggests it is likely soluble in polar protic solvents like water, ethanol, and methanol, and sparingly soluble in nonpolar organic solvents.

Note: The following table provides solubility data for Quercetin and should be used as an example of how to present experimentally determined data for (+)-epi-Quercitol.

Table 1: Example Solubility Data of a Related Compound (Quercetin)

| Solvent | Solubility (approx.) | Reference |

|---|---|---|

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | |

| Dimethylformamide (DMF) | ~30 mg/mL | |

| Ethanol | ~2 mg/mL | |

| Acetone | 80 mmol/L | |

| Acetonitrile | Low |

| Aqueous Buffers | Sparingly soluble | |

Stability Assessment

The stability of (+)-epi-Quercitol will be influenced by factors such as pH, temperature, and light exposure. As a cyclitol, it is generally expected to be more stable than flavonoids like Quercetin, which are prone to oxidation. However, stability studies are crucial to define its shelf-life and degradation pathways.

General Stability Considerations for Cyclitols:

-

pH: Generally stable in neutral and acidic conditions. May be susceptible to degradation under strongly alkaline conditions.

-

Temperature: Elevated temperatures can accelerate degradation. Long-term storage at low temperatures is typically recommended.

-

Light: While many cyclitols are not inherently light-sensitive, photostability studies are recommended as per ICH guidelines.

-

Oxidation: The hydroxyl groups may be susceptible to oxidation over time, especially in the presence of metal ions or reactive oxygen species.

Note: The following table is an example based on stability data for Quercetin and illustrates how to present stability findings for (+)-epi-Quercitol.

Table 2: Example Stability Profile of a Related Compound (Quercetin)

| Condition | Observation | Reference |

|---|---|---|

| pH | Rapid oxidation in alkaline solutions (pH > 7.4). Relatively stable at acidic pH. | |

| Temperature | Degradation increases with temperature, especially above 60°C. | |

| Light | Susceptible to photodegradation. | |

| Aqueous Solution | Not recommended to store aqueous solutions for more than one day. |

| Solid State | Stable for ≥4 years when stored as a crystalline solid at room temperature. | |

Recommended Storage Conditions

Based on general chemical principles and vendor recommendations, the following storage conditions are advised for (+)-epi-Quercitol to ensure its integrity.

Table 3: Recommended Storage of (+)-epi-Quercitol

| Form | Condition | Temperature | Atmosphere | Duration |

|---|---|---|---|---|

| Solid | Sealed container, protected from light | Room Temperature or 4°C | Inert gas (e.g., Argon) recommended | Long-term |

| In Solution | Use freshly prepared solutions | N/A | N/A | Short-term (if stability is unknown) |

Specific storage instructions can be found on the Certificate of Analysis provided by the supplier.

Experimental Protocols and Workflows

The following sections provide generalized protocols for determining the solubility and stability of a research compound like (+)-epi-Quercitol.

Protocol 1: Determining Thermodynamic Solubility

This protocol outlines a standard method for quantifying the solubility of a compound in various solvents.

-

Preparation: Add an excess amount of solid (+)-epi-Quercitol to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Quantification: Carefully extract a known volume of the supernatant. Dilute the supernatant with a suitable solvent and analyze the concentration of (+)-epi-Quercitol using a validated analytical method, such as HPLC-UV or Mass Spectrometry.

-

Calculation: Determine the solubility in units such as mg/mL or mol/L.

Protocol 2: ICH-Compliant Stability Study

This protocol describes a typical workflow for assessing the stability of a new chemical entity under various environmental conditions, based on ICH guidelines.

-

Sample Preparation: Prepare multiple batches of (+)-epi-Quercitol in its solid form and, if required, in a target formulation.

-

Storage Conditions: Place samples in validated stability chambers under various conditions (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH; photostability: ICH-specified light exposure).

-

Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months).

-

Analysis: Analyze the samples for purity, potency (assay), degradation products, and physical appearance. Use a stability-indicating analytical method (typically HPLC).

-

Data Evaluation: Evaluate the data to identify degradation trends and establish a re-test period or shelf-life.

References

The Structural and Functional Nexus: A Technical Guide to (+)-epi-Quercitol and its Relationship with Inositol Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of (+)-epi-Quercitol, a naturally occurring deoxy-inositol, and its intricate relationship with the nine stereoisomers of inositol. Cyclitols, including inositols and their derivatives, are pivotal in a myriad of cellular processes, acting as precursors to essential signaling molecules and components of cell membranes. Understanding the structural nuances and comparative biological activities of these compounds is crucial for leveraging them in drug discovery and development. This document summarizes their stereochemical relationships, comparative physicochemical properties, and detailed experimental protocols for their synthesis and analysis. Furthermore, it delves into the well-established roles of inositols in cellular signaling and explores the potential, though less characterized, biological functions of (+)-epi-Quercitol.

Introduction: The World of Cyclitols

Cyclitols are carbocyclic polyols that play fundamental roles in biology.[1] Among the most significant are the inositols (cyclohexane-1,2,3,4,5,6-hexols) and their deoxy-derivatives, the quercitols (cyclohexane-1,2,3,4,5-pentols). Inositol exists as nine distinct stereoisomers, with myo-inositol being the most abundant and biologically prominent in eukaryotes.[2] These molecules are not merely structural components of lipids but are central to signal transduction pathways that govern a vast array of cellular functions, including insulin signaling, cell growth, and neurotransmission.[3]

(+)-epi-Quercitol, a deoxy-inositol, shares the same cyclohexane backbone as the inositols but lacks a hydroxyl group at one position. This seemingly minor structural modification can have profound effects on its chemical properties and biological activity. This guide aims to elucidate the relationship between (+)-epi-Quercitol and the inositol isomers, providing a comprehensive resource for researchers in the field.

Structural Relationship: Inositols and (+)-epi-Quercitol

The nine stereoisomers of inositol arise from the different spatial orientations of the six hydroxyl groups on the cyclohexane ring. These isomers are: myo-inositol, scyllo-inositol, muco-inositol, chiro-inositol (existing as D- and L-enantiomers), neo-inositol, allo-inositol, epi-inositol, and cis-inositol.[2] The chair conformation is the most stable arrangement for these molecules.

(+)-epi-Quercitol, with the chemical formula C6H12O5, is structurally a deoxy-derivative of an inositol isomer.[4] Specifically, it can be described as 2-deoxy-D-epi-inositol. This means it has the same stereochemistry as epi-inositol but is missing the hydroxyl group at the C2 position. This structural relationship is fundamental to understanding its potential biological mimicry or antagonism of inositol-related pathways.

Data Presentation: Physicochemical Properties

The physical and chemical properties of these cyclitols, such as melting point and solubility, are critical for their handling, formulation, and biological activity. The following table summarizes the available quantitative data for (+)-epi-Quercitol and the nine inositol isomers. Please note that data has been compiled from various sources and may exhibit some variation.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility in Water |

| (+)-epi-Quercitol | C6H12O5 | 164.16 | Not precisely reported | Soluble |

| myo-Inositol | C6H12O6 | 180.16 | 225-227 | High (14g/100mL at 25°C) |

| scyllo-Inositol | C6H12O6 | 180.16 | ~353 (decomposes) | Soluble |

| muco-Inositol | C6H12O6 | 180.16 | Not precisely reported | Soluble |

| D-chiro-Inositol | C6H12O6 | 180.16 | 231-233 | Soluble |

| L-chiro-Inositol | C6H12O6 | 180.16 | 231-233 | Soluble |

| neo-Inositol | C6H12O6 | 180.16 | 315 | Soluble |

| allo-Inositol | C6H12O6 | 180.16 | 270-280 (decomposes) | Slightly soluble |

| epi-Inositol | C6H12O6 | 180.16 | 260-280 | Soluble |

| cis-Inositol | C6H12O6 | 180.16 | 208 | Soluble |

Experimental Protocols

Synthesis of (+)-epi-Quercitol via Bioconversion of myo-Inositol

A key method for the production of (+)-epi-Quercitol is the bioconversion of the readily available myo-inositol using specific microorganisms. Strains of Agrobacterium and Salmonella have been reported to facilitate this conversion. The general protocol involves the cultivation of the microorganism in a medium containing myo-inositol as the primary substrate.

General Protocol:

-

Microorganism and Culture Conditions:

-

Select a suitable strain, for example, Agrobacterium sp. or Salmonella typhimurium.

-

Prepare a sterile culture medium containing a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), mineral salts, and a defined concentration of myo-inositol (e.g., 1-5% w/v).

-

Inoculate the medium with a starter culture of the microorganism.

-

Incubate the culture under optimal conditions of temperature (e.g., 28-37°C) and aeration (e.g., shaking at 150-200 rpm) for a period of 24-72 hours.

-

-

Monitoring the Conversion:

-

Periodically withdraw samples from the culture.

-

Analyze the samples using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of myo-inositol and the formation of (+)-epi-Quercitol.

-

-

Isolation and Purification:

-

After the desired conversion is achieved, centrifuge the culture to separate the microbial cells from the supernatant.

-

The supernatant, containing the product, is then subjected to purification steps. This may involve filtration, followed by chromatographic techniques such as ion-exchange chromatography and/or column chromatography on silica gel to isolate and purify (+)-epi-Quercitol.

-

-

Characterization:

-

Confirm the identity and purity of the isolated (+)-epi-Quercitol using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Analytical Separation of Inositol Isomers

The separation and quantification of inositol isomers are critical for studying their metabolism and biological roles. HPLC and GC-MS are the most common analytical techniques employed.

4.2.1. High-Performance Liquid Chromatography (HPLC)

-

Principle: Separation is based on the differential partitioning of the isomers between a stationary phase and a mobile phase.

-

Column: A variety of columns can be used, including amino-propyl bonded silica columns or specialized carbohydrate analysis columns.

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water is commonly used. The exact ratio depends on the column and the specific isomers being separated.

-

Detection: Refractive Index (RI) detection is a common method for non-derivatized inositols. Pulsed Amperometric Detection (PAD) can also be used for enhanced sensitivity.

-

Sample Preparation: Biological samples typically require deproteinization (e.g., with perchloric acid or methanol) followed by neutralization and filtration before injection.

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: Inositols are volatileized by derivatization and then separated based on their boiling points and interactions with the GC column. The mass spectrometer provides identification and quantification.

-

Derivatization: Inositols are not volatile and must be derivatized prior to GC analysis. A common method is silylation to form trimethylsilyl (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Column: A non-polar capillary column, such as one coated with 5% phenyl-methylpolysiloxane, is typically used.

-

Temperature Program: A temperature gradient is employed to elute the derivatized isomers.

-

Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification, offering high sensitivity and specificity.

-

Sample Preparation: Similar to HPLC, samples require extraction and purification before derivatization.

Signaling Pathways and Biological Activity

Inositol Isomers in Cellular Signaling

myo-Inositol is a precursor for the synthesis of phosphatidylinositol (PI) and its phosphorylated derivatives, the phosphoinositides (e.g., PI(4,5)P2). These lipids are key components of cell membranes and are central to the PI3K/Akt signaling pathway, which regulates cell growth, proliferation, and survival. Upon stimulation by growth factors or hormones, PI(4,5)P2 is cleaved by phospholipase C (PLC) to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, a ubiquitous signaling event.

D-chiro-inositol, another biologically important isomer, is synthesized from myo-inositol by an epimerase. It is involved in insulin signaling and has been shown to improve insulin sensitivity.

Biological Activity of (+)-epi-Quercitol

The biological activities of (+)-epi-Quercitol are less well-characterized compared to the inositol isomers. However, its structural similarity to inositols suggests it may interact with inositol-metabolizing enzymes or signaling pathways. Some studies have indicated that quercitols, as a class, possess biological activities, including potential hypoglycemic effects.

Given that D-chiro-inositol plays a role in insulin signaling, it is plausible that (+)-epi-Quercitol, as a deoxy-inositol, could modulate this or related pathways. However, direct experimental evidence for the specific effects of (+)-epi-Quercitol on pathways like the insulin signaling or PI3K/Akt pathways is currently limited in the scientific literature. Further research is warranted to elucidate the precise molecular mechanisms and therapeutic potential of this compound.

Conclusion

(+)-epi-Quercitol and the inositol isomers represent a fascinating family of cyclitols with diverse structures and biological functions. While the roles of myo-inositol and D-chiro-inositol in cellular signaling are well-established, the biological significance of (+)-epi-Quercitol remains an area of active investigation. This guide provides a foundational understanding of the structural relationships, physicochemical properties, and analytical methodologies pertinent to these compounds. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development, fostering further exploration into the therapeutic potential of these intriguing molecules.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (+)-epi-Quercitol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-epi-Quercitol, a naturally occurring cyclitol, has garnered significant attention in medicinal chemistry and drug development due to its potential therapeutic properties. As a structural analogue of carbohydrates, it can act as a modulator of various biological processes. The precise stereochemical arrangement of its hydroxyl groups is crucial for its biological activity, making stereoselective synthesis a critical aspect of its investigation and application. This document provides detailed application notes and protocols for the stereoselective synthesis of (+)-epi-Quercitol, focusing on two prominent and effective methods: chemical synthesis from D-mannitol and microbial synthesis from myo-inositol.

Methods Overview

Two principal methodologies for the stereoselective synthesis of (+)-epi-Quercitol are detailed below. The first is a chemical synthesis approach utilizing a readily available chiral starting material, D-mannitol. This method involves key steps such as ring-closing metathesis and diastereoselective dihydroxylation to control the stereochemistry of the final product. The second method is a biotechnological approach that employs microbial fermentation to convert myo-inositol into (+)-epi-Quercitol, offering a potentially more sustainable and environmentally friendly route.

Chemical Synthesis from D-Mannitol

This synthetic route leverages the inherent chirality of D-mannitol to construct the desired stereocenters of (+)-epi-Quercitol. The key strategic elements of this synthesis are the formation of a cyclohexene intermediate via ring-closing metathesis and the subsequent stereocontrolled dihydroxylation of the double bond.

Signaling Pathway Diagram

Microbial Fermentation for the Production of (+)-epi-Quercitol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-epi-Quercitol, a naturally occurring cyclitol, has garnered significant interest in the pharmaceutical industry due to its potential therapeutic applications. Microbial fermentation presents a promising and sustainable alternative to traditional extraction from plant sources or complex chemical synthesis for the production of this valuable compound. This document provides detailed application notes and protocols for the microbial fermentation of (+)-epi-quercitol, focusing on the biotransformation of myo-inositol by specific bacterial genera. The information compiled herein is intended to guide researchers and drug development professionals in establishing efficient and scalable production processes.

Microbial Strains and Substrate

The microbial production of (+)-epi-quercitol primarily involves the biotransformation of myo-inositol. Specific genera of bacteria have been identified as effective catalysts for this conversion.

Table 1: Recommended Microbial Genera and Substrate

| Microbial Genera | Substrate |

| Agrobacterium sp. | myo-Inositol |

| Salmonella sp. | myo-Inositol |

Metabolic Pathway

The biosynthesis of (+)-epi-quercitol from myo-inositol in these microorganisms is believed to occur via a two-step enzymatic pathway. This pathway involves an initial oxidation of myo-inositol to an inosose intermediate, followed by a stereospecific reduction to yield (+)-epi-quercitol.

Caption: Proposed biosynthetic pathway of (+)-epi-quercitol from myo-inositol.

Fermentation Protocol

This protocol outlines a general procedure for the fermentation of Agrobacterium or Salmonella species for the production of (+)-epi-quercitol. Optimization of specific parameters may be required for different strains.

Media Preparation

Table 2: Fermentation Medium Composition

| Component | Concentration |

| myo-Inositol (Carbon Source) | 20 - 50 g/L |

| Ammonium Sulfate (Nitrogen Source) | 1 - 5 g/L |

| Yeast Extract | 0.5 - 5 g/L |

| Peptone | 0.5 - 5 g/L |

| Casamino Acids | 0.5 - 5 g/L |

| Potassium Phosphate Buffer (pH 7.0-9.0) | 50 - 100 mM |

| Trace Metal Solution | As required |

Note: The optimal concentrations of media components may vary depending on the specific microbial strain used.

Experimental Workflow

Caption: General workflow for (+)-epi-quercitol production.

Step-by-Step Procedure

-

Inoculum Preparation:

-

Prepare a seed culture by inoculating a single colony of the selected bacterium into a suitable broth medium (e.g., Luria-Bertani broth).

-

Incubate at the optimal growth temperature (typically 25-37°C) with shaking until the culture reaches the late exponential phase.

-

-

Fermentation:

-

Inoculate the sterile fermentation medium with the seed culture (typically 1-5% v/v).

-

Incubate the fermenter under the following conditions:

-

Temperature: 20-35°C

-

pH: 7.0-9.0 (controlled with a suitable buffer or automated pH control)

-

Aeration: Maintain aerobic conditions by sparging with sterile air and agitation.

-

Duration: 2 to 5 days.

-

-

-

Monitoring:

-

Monitor cell growth (e.g., by measuring optical density at 600 nm).

-

Monitor the consumption of myo-inositol and the production of (+)-epi-quercitol using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

-

-

Harvesting:

-

Once the maximum concentration of (+)-epi-quercitol is reached, harvest the fermentation broth.

-

Separate the bacterial cells from the supernatant by centrifugation. The supernatant contains the desired product.

-

Downstream Processing and Purification Protocol

The following protocol describes a general method for the purification of (+)-epi-quercitol from the fermentation supernatant.

Purification Workflow

Caption: Purification scheme for (+)-epi-quercitol.

Step-by-Step Procedure

-

Clarification:

-

Treat the cell-free supernatant with activated carbon to remove pigments and other impurities.

-

Filter the mixture to remove the activated carbon.

-

-

Ion-Exchange Chromatography:

-

Pass the clarified supernatant through an ion-exchange resin to remove charged impurities. A combination of cation and anion exchange resins may be used.

-

-

Column Chromatography:

-

Perform column chromatography to separate (+)-epi-quercitol from other neutral molecules. A column packed with a strong basic ion-exchange resin in the boric acid form can be effective.

-

Elute the column with a gradient of boric acid solution. (+)-epi-quercitol is expected to elute at a specific boric acid concentration.

-

-

Crystallization:

-

Pool the fractions containing pure (+)-epi-quercitol.

-

Concentrate the solution under reduced pressure.

-

Induce crystallization by adding a suitable anti-solvent (e.g., ethanol or acetone) and cooling.

-

-

Drying:

-

Collect the crystals by filtration and dry them under vacuum to obtain the final pure product.

-

Quantitative Data

While specific yields are highly dependent on the strain and fermentation conditions, the described biotransformation is reported to be an efficient method for producing optically pure (+)-epi-quercitol. Researchers should perform analytical quantification at each step to determine the efficiency of their specific process.

Table 3: Key Parameters for Quantitative Analysis

| Parameter | Description | Analytical Method |

| Titer | Final concentration of (+)-epi-quercitol in the fermentation broth (g/L). | HPLC |

| Yield | Grams of (+)-epi-quercitol produced per gram of myo-inositol consumed (g/g). | HPLC |

| Productivity | Rate of (+)-epi-quercitol production (g/L/h). | HPLC |

| Purity | Percentage of (+)-epi-quercitol in the final product. | HPLC, NMR |

Conclusion

The microbial fermentation of myo-inositol using Agrobacterium or Salmonella species offers a viable route for the production of (+)-epi-quercitol. The protocols and guidelines presented in this document provide a solid foundation for developing a robust and scalable manufacturing process. Further optimization of microbial strains through metabolic engineering and refinement of fermentation and purification parameters can lead to significant improvements in yield and productivity, thereby facilitating the broader application of (+)-epi-quercitol in pharmaceutical development.

Application Note & Protocol: Purification of (+)-epi-Quercitol using Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-epi-Quercitol, a naturally occurring cyclitol (cyclohexanepentol), has garnered interest in the scientific community for its potential biological activities. As a stereoisomer of quercitol, it is found in various plant species, notably within the genus Quercus (oak), where it serves as a taxonomic marker. The purification of (+)-epi-Quercitol from complex plant matrices is a critical step for its structural elucidation, pharmacological screening, and potential use as a chiral building block in the synthesis of novel therapeutic agents. This document provides a detailed protocol for the purification of (+)-epi-Quercitol from oak bark using column chromatography, a widely employed technique for the separation of natural products.

Principle of the Method

The purification strategy involves a solid-phase extraction of a crude plant extract followed by column chromatography. The separation is based on the differential partitioning of the components of the extract between a stationary phase and a mobile phase. Due to the polar nature of (+)-epi-Quercitol, a polar stationary phase like silica gel or a size-exclusion matrix suitable for polar compounds, such as Sephadex LH-20, is effective. In this protocol, we will detail a two-step column chromatography approach for optimal purification.

Experimental Protocols

1. Plant Material and Extraction

-

Plant Material: Dried and powdered bark of Quercus robur.

-

Extraction Solvent: 80% Methanol in water (v/v).

-

Protocol:

-

Macerate 100 g of powdered oak bark in 1 L of 80% methanol at room temperature for 48 hours with occasional stirring.

-

Filter the extract through cheesecloth and then through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude methanolic extract.

-

Lyophilize the concentrated extract to yield a dry powder.

-

2. Solid-Phase Extraction (SPE) for Initial Cleanup

-

SPE Cartridge: C18 reverse-phase cartridge.

-

Protocol:

-

Dissolve 10 g of the lyophilized crude extract in 50 mL of deionized water.

-

Condition a C18 SPE cartridge by washing with 20 mL of methanol followed by 20 mL of deionized water.

-

Load the aqueous extract onto the conditioned cartridge.

-

Wash the cartridge with 50 mL of deionized water to remove highly polar impurities.

-

Elute the fraction containing (+)-epi-Quercitol with 50 mL of 50% methanol in water.

-

Concentrate the eluate to dryness to yield a partially purified extract.

-

3. Purification by Sephadex LH-20 Column Chromatography

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: A gradient of methanol in water.

-

Protocol:

-

Swell 50 g of Sephadex LH-20 in 100% methanol for at least 4 hours.

-

Pack a glass column (2.5 cm internal diameter, 50 cm length) with the swollen Sephadex LH-20 to a bed height of approximately 45 cm.

-

Equilibrate the column with 2 bed volumes of the initial mobile phase (20% methanol in water).

-

Dissolve 2 g of the partially purified extract from the SPE step in a minimal volume of the initial mobile phase.

-

Load the sample onto the top of the column.

-

Elute the column with a stepwise gradient of methanol in water, starting with 20% methanol and increasing the methanol concentration in increments.

-

Collect fractions of 10 mL and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate:methanol:water, 7:2:1 v/v/v) and visualizing with an appropriate stain (e.g., p-anisaldehyde).

-

Combine the fractions containing pure (+)-epi-Quercitol based on the TLC analysis.

-

Concentrate the combined fractions to yield purified (+)-epi-Quercitol.

-

Data Presentation

Table 1: Summary of Purification Steps and Yield

| Purification Step | Starting Material (g) | Yield (g) | Recovery (%) | Purity (%) |

| Crude Methanolic Extract | 100 (Dry Bark) | 15.2 | 100 | ~5 |